Mechanistic Differentiation: Covalent Allosteric Inactivation vs. ATP-Competitive Inhibition
COH000 inhibits SUMO E1 via a covalent allosteric mechanism, targeting a cryptic pocket distinct from the ATP-binding site and inducing a 180° rotation of the catalytic cysteine-containing SCCH domain [1]. This contrasts with ATP-competitive inhibitors such as ML-792 and TAK-981, which bind in the active site and require ATP-competitive conditions for efficacy [2].
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Covalent allosteric inhibitor; binds cryptic pocket; induces SCCH domain rotation |
| Comparator Or Baseline | ML-792 (ATP-competitive) and TAK-981 (mechanism-based ATP-site binder) |
| Quantified Difference | Qualitative difference in binding mode and irreversible inactivation |
| Conditions | Crystallography (2.45 Å resolution) and biochemical assays |
Why This Matters
The allosteric mechanism provides a unique pharmacological probe to interrogate SUMO E1 conformational dynamics and bypasses potential resistance mechanisms associated with ATP-site mutations.
- [1] Lv, Z., Yuan, L., Atkison, J. H., et al. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme. Nat. Commun. 2018, 9, 5145. View Source
- [2] Langston, S. P., et al. Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. J. Med. Chem. 2021, 64 (5), 2501-2520. View Source
